

An In-depth Technical Guide to the Fundamental Properties of α -Methylbenzyl Isothiocyanate

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Compound of Interest

Compound Name: (1-Isothiocyanatoethyl)benzene

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Abstract

α -Methylbenzyl isothiocyanate is an organosulfur compound with recognized potential in chemoprevention. As a member of the isothiocyanate (ITC) class of molecules, it is of significant interest to the scientific community for its biological activities, including the induction of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the fundamental properties of α -Methylbenzyl isothiocyanate, including its physicochemical characteristics, synthesis, spectral data, and biological activities. Detailed experimental protocols and diagrams of key signaling pathways are included to support further research and development.

Core Chemical and Physical Properties

α -Methylbenzyl isothiocyanate, also known as 1-phenylethyl isothiocyanate, is a chiral molecule existing as (R)-, (S)-, and racemic (DL)- α -Methylbenzyl isothiocyanate. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NS	[1][2]
Molecular Weight	163.24 g/mol	[1][2]
Appearance	Light yellow liquid	[1]
Density	~1.06 g/cm ³	[2]
Boiling Point	246.4 °C at 760 mmHg	[2]
Flash Point	102.3 °C	[2]
Solubility	Soluble in DMSO	[1]
Storage Temperature	4 °C	[1]

Stereoisomer-Specific Properties

Isomer	CAS Number	Specific Rotation [α] _D
(S)-(+)- α -Methylbenzyl isothiocyanate	24277-43-8	+28.14° (neat)
(R)-(-)- α -Methylbenzyl isothiocyanate	24277-44-9	-29.4° (neat)
(DL)- α -Methylbenzyl isothiocyanate	32393-32-1	Not applicable

Synthesis of α -Methylbenzyl Isothiocyanate

The synthesis of α -Methylbenzyl isothiocyanate is typically achieved through the reaction of the corresponding primary amine, α -methylbenzylamine, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.

Experimental Protocol: Synthesis of (DL)- α -Methylbenzyl Isothiocyanate

This protocol is a representative method adapted from general procedures for isothiocyanate synthesis.

Materials:

- (DL)- α -Methylbenzylamine
- Carbon disulfide (CS_2)
- Potassium carbonate (K_2CO_3)
- Cyanuric chloride
- Dichloromethane (CH_2Cl_2)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve (DL)- α -methylbenzylamine (1.0 eq) in a mixture of water and a polar organic solvent.
- Add potassium carbonate (2.0 eq) to the solution.
- Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring.
- Allow the reaction to stir at room temperature for 3-12 hours, monitoring the formation of the dithiocarbamate intermediate by HPLC or TLC.
- Once the formation of the intermediate is complete, cool the reaction mixture to 0-5 °C.
- In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.

- Slowly add the cyanuric chloride solution to the cooled reaction mixture dropwise, maintaining the temperature between 0-5 °C.
- Stir the reaction for 1-2 hours at this temperature.
- Upon completion, add brine to the reaction mixture and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude α -Methylbenzyl isothiocyanate by column chromatography on silica gel.

Spectral Data

Mass Spectrometry

The mass spectrum of D- α -Methylbenzyl isothiocyanate is available from the NIST WebBook. The fragmentation pattern is characteristic of isothiocyanates, with notable peaks corresponding to the molecular ion and fragments from the loss of the isothiocyanate group and cleavage of the benzyl ring.^[3]

m/z	Relative Intensity	Proposed Fragment
163	~20%	$[M]^+$ (Molecular Ion)
105	~100%	$[C_8H_9]^+$
77	~15%	$[C_6H_5]^+$

Infrared (IR) Spectroscopy

The IR spectrum of an isothiocyanate is characterized by a strong, broad absorption band corresponding to the asymmetric stretching of the $-N=C=S$ group, typically found in the range of 2100-2270 cm^{-1} .^{[4][5]}

Characteristic IR Absorptions for α -Methylbenzyl Isothiocyanate:

- -N=C=S Asymmetric Stretch: $\sim 2100\text{-}2270\text{ cm}^{-1}$ (strong, broad)
- Aromatic C-H Stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$
- Aliphatic C-H Stretch: $\sim 2850\text{-}3000\text{ cm}^{-1}$
- Aromatic C=C Stretch: $\sim 1450\text{-}1600\text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectra for α -Methylbenzyl isothiocyanate are not readily available in the public domain. However, based on the structure and data from related compounds, the following characteristic shifts can be predicted.

Predicted ^1H NMR Shifts (CDCl_3):

- Phenyl protons: δ 7.2-7.4 ppm (m, 5H)
- CH proton: δ 4.8-5.0 ppm (q, 1H)
- CH_3 protons: δ 1.6-1.8 ppm (d, 3H)

Predicted ^{13}C NMR Shifts (CDCl_3):

- Isothiocyanate carbon (-N=C=S): δ $\sim 130\text{-}140$ ppm (often a broad, weak signal)[6]
- Aromatic carbons: δ $\sim 125\text{-}140$ ppm
- CH carbon: δ $\sim 50\text{-}60$ ppm
- CH_3 carbon: δ $\sim 20\text{-}25$ ppm

Biological Activity and Mechanisms of Action

α -Methylbenzyl isothiocyanate is known to exhibit chemopreventive properties, primarily through the induction of phase II detoxification enzymes.[1]

Induction of Phase II Enzymes

A study by Munday et al. (2008) demonstrated that α -Methylbenzyl isothiocyanate is a potent inducer of NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione S-transferases (GST) in rat tissues, with a pronounced effect in the urinary bladder.^[3]

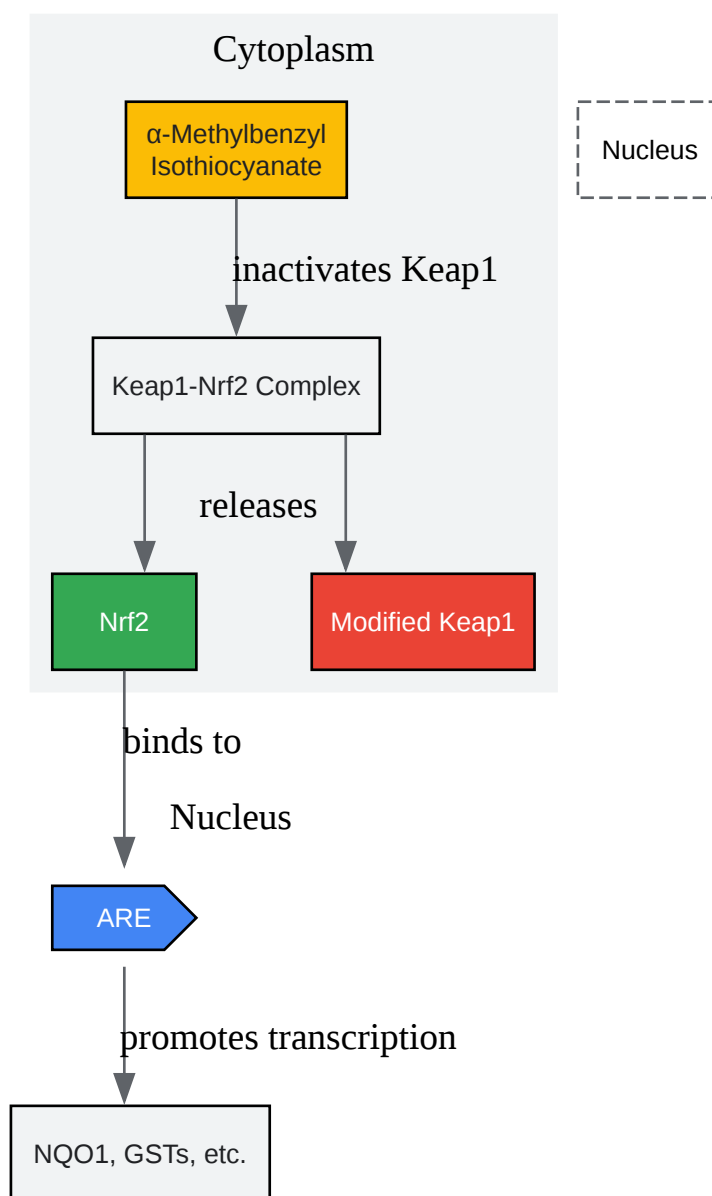
Quantitative Data on Phase II Enzyme Induction

Tissue	Enzyme	Fold Induction over Control
Urinary Bladder	NQO1	~7.5
	GST	~4.5
Duodenum	NQO1	~2.0
	GST	~1.5
Jejunum	NQO1	~1.8
	GST	~1.3
Ileum	NQO1	~1.5
	GST	~1.2

Signaling Pathways

While specific studies on the signaling pathways modulated by α -Methylbenzyl isothiocyanate are limited, the mechanisms of action for isothiocyanates are generally well-understood and involve the modulation of key cellular signaling pathways such as Nrf2 and NF- κ B, and the induction of apoptosis.

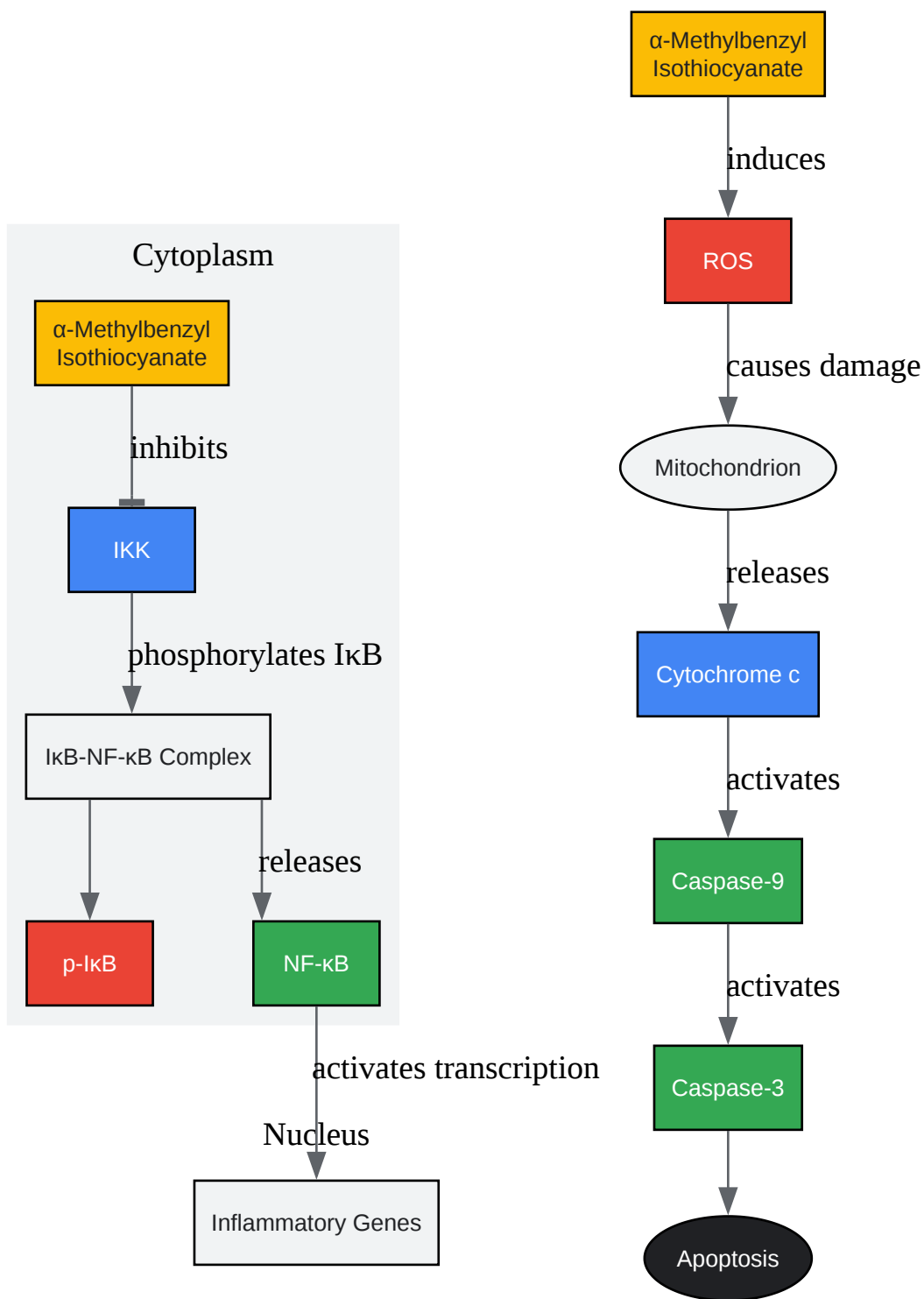
Isothiocyanates are known activators of the Nrf2-ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes, including NQO1 and GSTs.

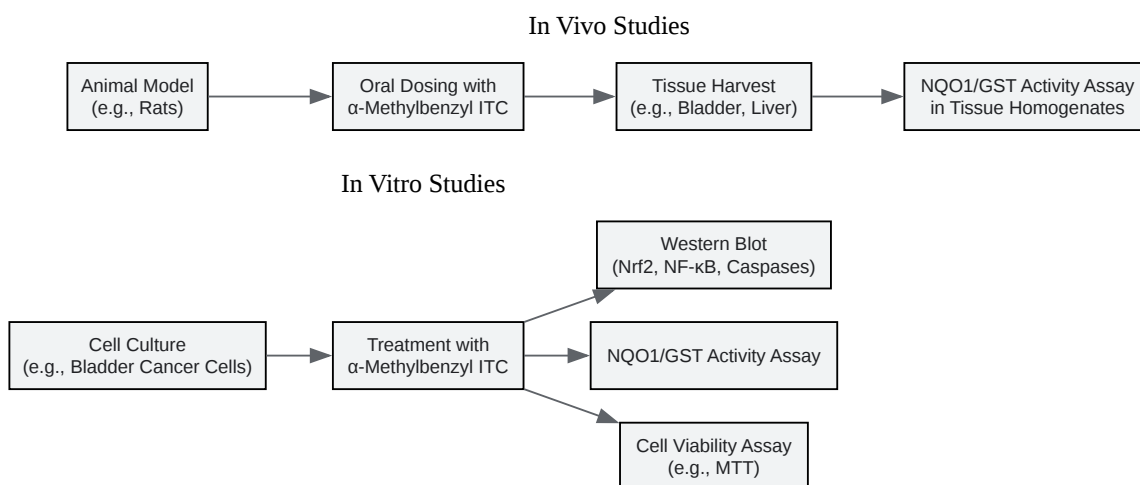


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Nrf2 activation by α -Methylbenzyl Isothiocyanate.

Isothiocyanates can inhibit the pro-inflammatory NF- κ B signaling pathway. In resting cells, NF- κ B is held inactive in the cytoplasm by I κ B proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. Isothiocyanates can inhibit the degradation of I κ B, thereby preventing NF- κ B activation.





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